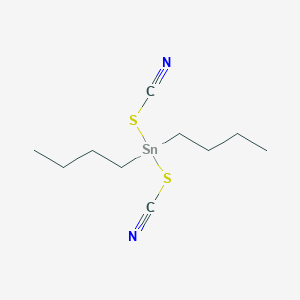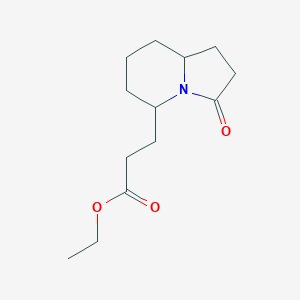![molecular formula C15H11NO2S B14705161 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- CAS No. 15199-26-5](/img/structure/B14705161.png)
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields such as organic chemistry, medicinal chemistry, and materials science. The presence of the isoindole core structure imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cascade C-H transformations has been reported to be effective in the synthesis of isoindole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the isoindole core .
Aplicaciones Científicas De Investigación
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects. For example, it can act as a fluorescent probe by binding to lipid droplets in living cells, resulting in bright fluorescence .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are known for their potent inhibitory activity against human protein kinase CK2.
1,1,3-trichloro-1H-isoindole: This compound undergoes nucleophilic substitution reactions to form various derivatives.
Uniqueness
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- stands out due to its unique aggregation-induced emission properties, making it highly valuable for imaging applications in biological research . Its ability to fluoresce strongly in the aggregated state sets it apart from other similar compounds.
Propiedades
Número CAS |
15199-26-5 |
|---|---|
Fórmula molecular |
C15H11NO2S |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO2S/c1-10-6-8-11(9-7-10)19-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
Clave InChI |
JQDALPOOQVVODE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


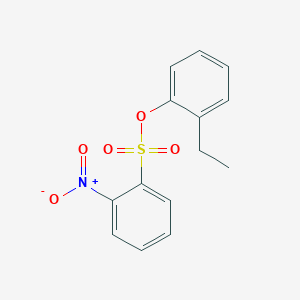
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
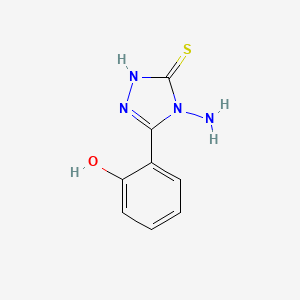

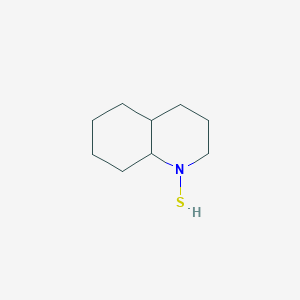
![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
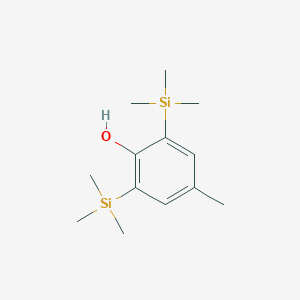
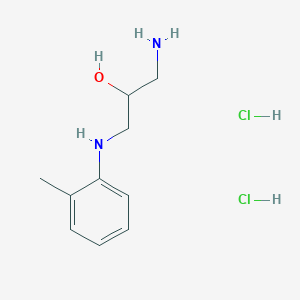
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
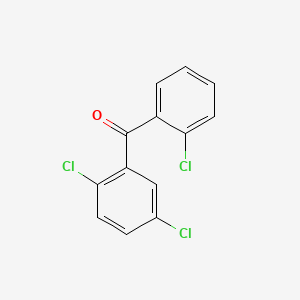
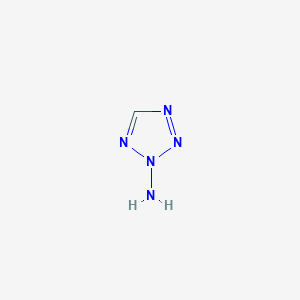
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
